二叔丁基磷酸钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium di-tert-butyl phosphate (KDTP) is an organophosphate compound that is widely used in laboratory experiments. It is an important reagent in organic synthesis, and has a wide range of applications in scientific research. KDTP has a number of biochemical and physiological effects, which makes it a valuable tool for scientists.

科学研究应用

有机合成

二叔丁基磷酸钾广泛应用于科学研究,特别是在有机合成领域 。它是在合成多种化合物中的一种重要试剂。

药物合成

该化合物在各种药物合成中发挥着至关重要的作用 。其独特的性质使其成为新药开发中的重要组成部分。

聚合物生产

二叔丁基磷酸钾也用于聚合物的生产 。它可以帮助创建具有特定特性和性质的聚合物。

N-膦酰氧甲基前药的制备

它被用作制备N-膦酰氧甲基前药的中间体 。这些前药旨在提高生物利用度,即活性部分(药物或代谢物)进入体循环的程度和速度,从而进入作用部位。

Nasicon型磷酸盐的制备

二叔丁基磷酸钾用于制备Nasicon型磷酸盐 。这些用于低热膨胀陶瓷的快离子导体。

交叉偶联反应

该化合物适用于各种类型的交叉偶联反应,包括Buchwald-Hartwig、Hiyama、Sonogashira、Suzuki-Miyaura、Heck、Stille和Negishi偶联 。这些反应是创造复杂有机化合物的基础。

化学反应中的配体

二叔丁基磷酸钾可以作为配体 ,配体是一种与中心金属原子结合形成配位络合物的分子。

在惰性气体下储存

由于其吸湿性,建议在惰性气体下储存二叔丁基磷酸钾 。这有助于保持化合物的稳定性和纯度。

作用机制

Target of Action

Potassium di-tert-butyl phosphate is primarily used as a catalyst in organic synthesis . It plays a crucial role in the preparation of N-phosphonooxymethyl prodrugs . These prodrugs are specifically designed to enhance the bioavailability of active pharmaceutical ingredients (APIs) by facilitating their conversion inside the body through biocatalytic processes or spontaneous mechanisms such as hydrolysis .

Mode of Action

The compound interacts with its targets by acting as a phosphorylating agent . This means it adds a phosphate group to the prodrugs, thereby modifying their chemical structure and enhancing their bioavailability .

Biochemical Pathways

Given its role as a catalyst in the preparation of n-phosphonooxymethyl prodrugs, it can be inferred that it likely influences the metabolic pathways associated with the metabolism and bioavailability of these prodrugs .

Pharmacokinetics

Its role in enhancing the bioavailability of apis suggests that it may influence the absorption and distribution of these compounds within the body .

Result of Action

The primary result of the action of potassium di-tert-butyl phosphate is the enhanced bioavailability of APIs in the body . By acting as a phosphorylating agent, it modifies the chemical structure of prodrugs, making them more readily absorbed and distributed within the body .

Action Environment

The action of potassium di-tert-butyl phosphate can be influenced by various environmental factors. For instance, it is known to be a solid that is easily isolated from cold water . Storage at room temperature for several hours causes spontaneous autocatalytic decomposition into isobutylene and phosphoric acid . Therefore, the temperature and storage conditions can significantly impact the stability and efficacy of this compound .

安全和危害

生化分析

Biochemical Properties

Potassium di-tert-butyl phosphate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a ligand in Buchwald-Hartwig cross-coupling reactions, Heck reactions, Hiyama coupling, Negishi coupling, Sonogashira coupling, and Suzuki-Miyaura coupling . These interactions are crucial for the synthesis of complex organic molecules and pharmaceuticals. The compound’s ability to form stable complexes with metal ions makes it a valuable reagent in these reactions.

Cellular Effects

Potassium di-tert-butyl phosphate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that potassium di-tert-butyl phosphate can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, it has been observed to impact cell signaling pathways, which can alter cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of potassium di-tert-butyl phosphate involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their activity. For example, potassium di-tert-butyl phosphate has been shown to inhibit certain phosphatases, thereby affecting the phosphorylation status of target proteins . This inhibition can result in changes in gene expression and cellular function. Furthermore, the compound’s ability to form complexes with metal ions can influence enzyme activity and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium di-tert-butyl phosphate can change over time. The compound is relatively stable under standard storage conditions but can undergo degradation when exposed to certain environmental factors. Long-term studies have indicated that potassium di-tert-butyl phosphate can have lasting effects on cellular function, particularly in in vitro and in vivo experiments. These effects may include alterations in cell growth, differentiation, and metabolic activity.

Dosage Effects in Animal Models

The effects of potassium di-tert-butyl phosphate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, potassium di-tert-butyl phosphate can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular and metabolic responses.

属性

| { "Design of the Synthesis Pathway": "The synthesis of Potassium di-tert-butyl phosphate can be achieved through the reaction of tert-butyl alcohol with phosphorus pentoxide, followed by reaction with potassium hydroxide.", "Starting Materials": [ "tert-butyl alcohol", "phosphorus pentoxide", "potassium hydroxide" ], "Reaction": [ "Step 1: Mix tert-butyl alcohol and phosphorus pentoxide in a 1:1 molar ratio in a round-bottom flask.", "Step 2: Heat the mixture under reflux at 80-100°C for 6-8 hours.", "Step 3: Allow the mixture to cool to room temperature and add a solution of potassium hydroxide in water.", "Step 4: Stir the mixture for 1-2 hours at room temperature.", "Step 5: Filter the mixture and wash the solid with water.", "Step 6: Dry the solid under vacuum to obtain Potassium di-tert-butyl phosphate." ] } | |

| 33494-80-3 | |

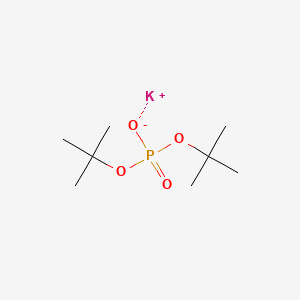

分子式 |

C8H19KO4P |

分子量 |

249.31 g/mol |

IUPAC 名称 |

potassium;ditert-butyl phosphate |

InChI |

InChI=1S/C8H19O4P.K/c1-7(2,3)11-13(9,10)12-8(4,5)6;/h1-6H3,(H,9,10); |

InChI 键 |

SZCKQRFZBSIRLK-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OP(=O)([O-])OC(C)(C)C.[K+] |

规范 SMILES |

CC(C)(C)OP(=O)(O)OC(C)(C)C.[K] |

| 33494-80-3 | |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。